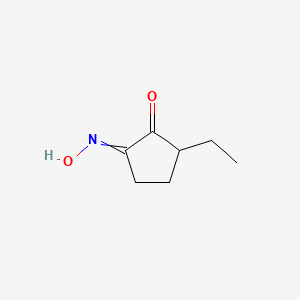![molecular formula C12H8O2 B14603321 [1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione CAS No. 59869-78-2](/img/structure/B14603321.png)
[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione is an organic compound with the molecular formula C12H8O2 It is characterized by the presence of two cyclohexa-2,4-dien-1-ylidene rings connected through a central dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives under specific conditions. One common method is the Birch reduction, which uses an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol to reduce aromatic compounds to their corresponding cyclohexa-2,4-dien-1-one derivatives . These intermediates can then be further reacted to form the desired dione structure.
Industrial Production Methods
Industrial production methods for [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexa-2,4-dien-1-ylidene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.
Scientific Research Applications
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, which may play a role in its biological activity. Additionally, its ability to form stable intermediates makes it useful in studying reaction mechanisms and developing new synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: An isomer of cyclohexa-2,4-diene, used as a prototype for studying related compounds.
1,2-Dicyclohexylethane: A related compound with similar structural features but different chemical properties.
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone: Another related compound with applications in fragrance and flavor industries.
Uniqueness
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione is unique due to its dione structure, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and form stable intermediates makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59869-78-2 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-(6-oxocyclohexa-2,4-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H8O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
InChI Key |
QUGJURBQVGYIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=CC2=O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)




![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)





![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)


